Lipophilicity (XLogP3-AA) Compared to 4-Fluorophenyl and Phenyl Analogs
The target compound exhibits an XLogP3-AA of 2.7, which is 0.4 log units higher than the 4-fluorophenyl analog (CAS 51516-82-6, XLogP3-AA = 2.3) [1][2] and 0.5 log units higher than the unsubstituted phenyl analog (CAS 5346-56-5, XLogP3-AA = 2.2) [3]. A difference of 0.4–0.5 logP units represents a significant shift in partition coefficient, expected to increase membrane permeability by approximately 2–3-fold based on established lipophilicity-permeability relationships [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | CAS 51516-82-6 (XLogP3-AA = 2.3); CAS 5346-56-5 (XLogP3-AA = 2.2) |
| Quantified Difference | Δ = +0.4 to +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may confer superior membrane penetration, relevant for intracellular target engagement screening decisions.
- [1] PubChem Compound Summary for CID 80415806, XLogP3-AA = 2.7. View Source
- [2] PubChem Compound Summary for CID 24729169, XLogP3-AA = 2.3. View Source
- [3] PubChem Compound Summary for CID 219858, XLogP3-AA = 2.2. View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
